Structural Differentiation: Unique Aryl Substitution vs. Common 4-Chlorophenyl Analog
This compound possesses a distinct substitution pattern (4-chloro-3-ethoxy) on the phenyl ring compared to the more common 4-chlorophenyl analog. The presence of the 3-ethoxy group introduces an electron-donating substituent ortho to the sulfonyl linkage, which alters the electron density of the aromatic ring and increases the overall lipophilicity of the molecule. While direct comparative biological data is unavailable for this specific pair, such modifications are known to influence target binding and physicochemical properties [1].
| Evidence Dimension | Physicochemical properties and target engagement |
|---|---|
| Target Compound Data | 4-Chloro-3-ethoxyphenyl substitution |
| Comparator Or Baseline | 4-Chlorophenyl substitution (e.g., 1-[(4-chlorophenyl)sulfonyl]pyrrolidine) |
| Quantified Difference | No direct quantitative data available for this specific compound pair. |
| Conditions | N/A |
Why This Matters
This structural feature provides a unique chemical tool for exploring SAR around the aryl ring in sulfonylpyrrolidine-based inhibitors.
- [1] US Patent Application US20030212066. 1-Sulfonyl pyrrolidine derivatives. Published November 13, 2003. View Source
